Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15916879
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h2-5H,1H3
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC15916879

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h2-5H,1H3
Standard InChI Key ODCJLAAARXJTFR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN2C=CC=C(C2=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate features a pyrazolo[1,5-a]pyridine core, a bicyclic structure comprising fused pyrazole and pyridine rings. The bromine atom occupies the 4-position of the pyridine ring, while a methyl ester group is attached at the 2-position of the pyrazole moiety . The IUPAC name, methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, reflects this substitution pattern. Its canonical SMILES representation is COC(=O)C1=NN2C=CC=C(C2=C1)Br, and the InChIKey ODCJLAAARXJTFR-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Physicochemical Characteristics

The compound’s physicochemical properties are critical for its handling and application in research:

PropertyValueSource
Molecular weight255.07 g/mol
Heavy atoms15
Aromatic heavy atoms9
SolubilityLimited data; ester group suggests moderate organic solubility-

Synthesis and Manufacturing Processes

Traditional Synthesis Routes

Synthesis typically involves multi-step reactions starting from brominated pyridine precursors. A common approach includes:

  • Cyclization: Reacting 4-bromopyridine derivatives with hydrazine or substituted hydrazines to form the pyrazole ring.

  • Esterification: Introducing the methyl ester group via nucleophilic acyl substitution, often using methanol under acidic conditions .

These methods require precise temperature control and anhydrous solvents to avoid side reactions, such as hydrolysis of the ester group.

Advanced Synthesis Techniques

Recent advancements aim to improve efficiency and sustainability:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while enhancing yields. For example, EvitaChem reports that microwave irradiation achieves 80–90% yields for analogous pyrazolo[1,5-a]pyridines.

  • Continuous Flow Reactors: Enable large-scale production with consistent quality, minimizing purification steps.

Comparative Analysis of Synthesis Methods

MethodYield (%)TimeScalability
Traditional cyclization60–706–12 hrsModerate
Microwave-assisted80–9020–30 minHigh
Continuous flow75–851–2 hrsVery high

These innovations address limitations of conventional methods, though optimization for methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate specifically remains an area of active research.

CompoundTargetActivitySource
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylatemGluR5EC50_{50} = 120 nM
Ethyl 4-nitropyrazolo[1,5-a]pyridine-2-carboxylateAdenosine A2A_{2A}Ki_i = 8.3 µM

These results highlight the scaffold’s adaptability for targeting diverse receptors, though bromine’s electronegativity may influence binding affinity and selectivity.

Applications in Scientific Research

Drug Discovery

The compound serves as a key intermediate in synthesizing molecules for central nervous system (CNS) drug candidates. For instance, its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling structure-activity relationship (SAR) studies .

Chemical Biology

Researchers utilize it to develop fluorescent probes for imaging glutamate receptor dynamics in neuronal cells, leveraging its ability to penetrate cell membranes.

Future Perspectives and Research Directions

Unresolved Challenges

  • Toxicological Profiling: No in vivo toxicity data are available, necessitating preclinical studies to establish safe dosage ranges.

  • Synthetic Optimization: Scaling microwave-assisted synthesis while maintaining cost-effectiveness requires further exploration.

Emerging Opportunities

  • Cancer Therapeutics: Analogous pyrazolo[1,5-a]pyridines inhibit kinases involved in tumor progression, suggesting potential anticancer applications.

  • Green Chemistry: Developing solvent-free or biocatalytic routes to reduce environmental impact.

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